molecular formula C16H36Si B1582466 Tetrabutylsilane CAS No. 994-79-6

Tetrabutylsilane

Cat. No. B1582466
CAS RN: 994-79-6
M. Wt: 256.54 g/mol
InChI Key: REWDXIKKFOQRID-UHFFFAOYSA-N
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Description

Tetrabutylsilane is a chemical compound with the molecular formula C16H36Si . It has an average mass of 256.543 Da and a monoisotopic mass of 256.258636 Da . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Tetrabutylsilane molecule contains a total of 52 bond(s). There are 16 non-H bond(s) and 12 rotatable bond(s) .


Synthesis Analysis

Tetrabutylsilane has been used in the synthesis of fullerenol, a polyhydroxylated fullerene . The synthesis involves a phase-transfer catalytic reaction using tetrabutylammonium hydroxide (TBAH) as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions .


Molecular Structure Analysis

The 3D chemical structure image of Tetrabutylsilane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Tetrabutylsilane molecule .


Physical And Chemical Properties Analysis

Tetrabutylsilane has a molecular formula of C16H36Si, an average mass of 256.543 Da, and a monoisotopic mass of 256.258636 Da . More detailed physical and chemical properties may be found in specialized chemical databases or scientific literature.

Scientific Research Applications

1. Closed-Shell Ion Pairs: Cation and Aggregate Dynamics of Tetraalkylammonium Salts in an Ion-Pairing Solvent

  • Overview : This study examined the behavior of tetrabutylammonium ion forming tight ion pairs in CDCl3 solution, with Tetrabutylsilane being used as a comparative standard in some experiments.
  • Significance : The research is relevant in understanding the dynamics of ion pairs and aggregates in specific solvents, which could have implications in fields such as material science and chemistry.
  • Reference : (Mo et al., 1997).

Safety And Hazards

Tetrabutylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is an extremely flammable liquid and vapor . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment .

properties

IUPAC Name

tetrabutylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWDXIKKFOQRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061364
Record name Silane, tetrabutyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylsilane

CAS RN

994-79-6
Record name Tetrabutylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=994-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, tetrabutyl-
Source ChemIDplus
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Record name Silane, tetrabutyl-
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Record name Silane, tetrabutyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylsilane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MD Moore, FC Lanning - Quarterly Journal of the Florida Academy of …, 1969 - JSTOR
… The infrared spectra of these compounds were determined and absorption peaks appeared in 2 hexanone and tetrabutylsilane at 3620 and 1150 cm-1. Otherwise the 2-hexanone …
Number of citations: 0 www.jstor.org
H Mo, TC Pochapsky - The Journal of Physical Chemistry B, 1997 - ACS Publications
… Using a nonaggregating species tetrabutylsilane 2 as an internal reference, we estimated aggregation numbers (numbers of ion pairs per aggregate) for 1a and showed that ion …
Number of citations: 52 pubs.acs.org
D Derouet, S Forgeard… - … Chemistry and Physics, 1998 - Wiley Online Library
… For instance, when r = 3 some product corresponding to the substitution of the 4 methoxy groups (tetrabutylsilane) is detected. It was isolated by preparative HPLC and characterized by ‘…
Number of citations: 15 onlinelibrary.wiley.com
Y Nakadaira, M Kawasaki, DY Zhou… - Main Group Metal …, 1994 - degruyter.com
… of groupl4: tetrabutylstannane causes photoinduced alkylation of the CF3-substituted benzenes with extrusion of a fluorine atom, and tetrabutyl germane and tetrabutylsilane undergo …
Number of citations: 11 www.degruyter.com
AV Topchiev, NS Nametkin, LI Kartasheva - … of the Academy of Sciences of …, 1958 - Springer
… V was tetrabutylsilane together with a little tributylethylsilane; and Fraction VI was tetrabutylsilane. … The residue contained small amounts of tributylethylsilane and tetrabutylsilane. …
Number of citations: 3 link.springer.com
H Mo, A Wang, PS Wilkinson… - Journal of the American …, 1997 - ACS Publications
… and nominal mass, tetrabutylsilane (2). Similar estimates were made for for 1a as well. … , and 13 C relaxation data for the reference compound tetrabutylsilane (2) to obtain an estimate of …
Number of citations: 32 pubs.acs.org
LI Zakharkin, OY Okhlobystin, BN Strunin - … of the Academy of Sciences of …, 1962 - Springer
… Solvent was distilled off, and then tetrabutylsilane was distilled off in a vacuum. We obtained 51 g (79%) of tetrabutylsilane; bp 81" (1 ram); nD 2~ 1.4468; d420 0.8002; found MRD ~ …
Number of citations: 3 link.springer.com
RR Gupta - The Journal of Chemical Physics, 1977 - pubs.aip.org
A semiempirical method for calculating diamagnetic susceptibilities of organo–silicon compounds containing carbon–silicon bonds is reported. Susceptibilities are considered to be …
Number of citations: 32 pubs.aip.org
A Boudin, G Cerveau, C Chuit, RJP Corriu… - …, 1988 - ACS Publications
A general route for the preparation of organosilanes from silica is described. Depolymerization of silica is easily performed by chelating agents such as catechol in the presence of a …
Number of citations: 112 pubs.acs.org
BA Trofimov, TA Skotheim, LV Andriyankova… - Russian chemical …, 1999 - Springer
… hexabutyldisilthiane was obtained 3,4 from tetrabutylsilane and sulfur, presumably through an intermediate tributyl(butylthio)silane. Under comparable conditions, the sulfurization of …
Number of citations: 11 link.springer.com

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